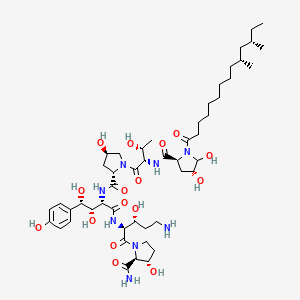
7-Amino-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one is a heterocyclic compound with a complex structure that includes a pyrido[2,3-b][1,5]benzoxazepin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-pyridinecarboxylic acid and 2-amino-5-methylphenol.
Cyclization Reaction: These starting materials undergo a cyclization reaction under specific conditions to form the pyrido[2,3-b][1,5]benzoxazepin core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Chemical Biology: It is used in research to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 7-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one
- 2-amino-7,10-dimethyl-10H-5-oxa-4,10-diaza-dibenzo[a,d]cyclohepten-11-one
Comparison: Compared to similar compounds, 7-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one is unique due to its specific substitution pattern and the presence of the amino group at the 7th position. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
140413-30-5 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
7-amino-6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H13N3O2/c1-8-6-10(15)12-11(7-8)19-13-9(4-3-5-16-13)14(18)17(12)2/h3-7H,15H2,1-2H3 |
InChI Key |
KIBWELKNUAPXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)

![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)

![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)


